2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide features a 1H-imidazole core substituted at positions 2 and 5. Key structural elements include:
- Position 2: A [(4-methylphenyl)methyl]sulfanyl (thioether) group.
- Position 5: A hydroxymethyl (-CH2OH) substituent.
- Acetamide side chain: Linked to a second (4-methylphenyl)methyl group via the nitrogen atom.
However, its biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-3-7-18(8-4-16)11-23-21(27)13-25-20(14-26)12-24-22(25)28-15-19-9-5-17(2)6-10-19/h3-10,12,26H,11,13-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILVHFBCEXPNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the hydroxymethyl and sulfanyl groups. The final step involves the acetamide formation through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions on the imidazole ring can introduce various functional groups.
Scientific Research Applications
Structural Overview
The compound features a unique structure characterized by:
- Imidazole Ring : Known for its biological significance.
- Sulfanyl Group : Influences reactivity and binding affinity.
- Aromatic Substituents : Enhance interactions with biological targets.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving glyoxal and amines.
- Introduction of the Sulfanyl Group : Via nucleophilic substitution using thiol reagents.
- Attachment of Aromatic Substituents : Through Friedel-Crafts alkylation reactions.
- Final Coupling : Involves coupling with an acetamide derivative under controlled conditions.
Industrial Production
For industrial production, optimization of synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow reactors and automated systems may be employed to improve efficiency.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The imidazole ring's ability to coordinate with metal ions is believed to inhibit metalloenzymes critical for microbial survival, similar to known antifungals like ketoconazole.
Anticancer Activity
Preliminary studies suggest potential anticancer properties attributed to the compound's structural features. The hydroxymethyl and sulfanyl groups may enhance binding affinity to receptors involved in cancer cell proliferation. In vitro studies have shown that compounds with similar structures can inhibit topoisomerase II activity, crucial for DNA replication in cancer cells .
Similar Compounds
| Compound Name | Key Features |
|---|---|
| Metronidazole | Contains imidazole but differs in substituents |
| Clotrimazole | Another imidazole derivative with antifungal properties |
| Cysteine | A thiol-containing amino acid |
Uniqueness of the Compound
The uniqueness of 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide lies in its combination of functional groups that confer specific chemical reactivity and biological activity not found in other similar compounds.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | Metal ion coordination |
| Antifungal | Effective against fungal strains | Similarity to known antifungals |
| Anticancer | Inhibition of cancer cell proliferation | Topoisomerase II inhibition |
Relevant Research Findings
- Antimicrobial Studies : Research indicates that imidazole derivatives demonstrate significant antimicrobial activity against various bacterial strains, highlighting potential therapeutic applications.
- Anticancer Mechanisms : Studies on related compounds suggest that modifications in the imidazole structure can lead to increased cytotoxicity against specific cancer cell lines.
- Synthesis Optimization : The synthesis process can be optimized for higher yields and purity, which is essential for further biological testing.
Mechanism of Action
The mechanism of action of 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The hydroxymethyl and sulfanyl groups may also play a role in its biological activity by interacting with cellular components and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Imidazole Core : The target compound’s fully aromatic imidazole contrasts with the dihydroimidazole in , which may reduce planarity and alter target binding.
- Position 5 Substituents : The hydroxymethyl group offers polarity and hydrogen-bonding capability, unlike nitro () or fluorophenyl () groups, which may confer mutagenicity or enhanced lipophilicity.
Table 2: Reported or Inferred Bioactivities
- Antibacterial Potential: The target lacks the nitro group associated with metronidazole-like activity (), but the thioether and hydroxymethyl groups may enable novel mechanisms.
- Kinase Inhibition : The acetamide side chain in ’s compound contributes to kinase binding; the target’s 4-methylphenyl group may similarly interact with hydrophobic pockets.
Biological Activity
2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with significant potential in biological and medicinal applications. Its unique structure, which includes an imidazole ring and a sulfanyl group, makes it a subject of interest for researchers investigating its biological activity, particularly in the fields of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Imidazole Ring : Provides a site for interaction with enzymes and receptors.
- Sulfanyl Group : Enhances reactivity and may influence binding affinity.
- Aromatic Substituents : Contribute to the compound's lipophilicity, affecting its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 397.51 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, Ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes critical for various biological processes.
- Cell Signaling Modulation : The sulfanyl and aromatic groups may enhance binding affinity to receptors involved in cell signaling pathways, impacting cellular responses.
Anticancer Activity
Research indicates that derivatives of imidazole compounds, including the target compound, exhibit significant anticancer properties. A study focusing on imidazole derivatives demonstrated their effectiveness against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. Notably:
- Compounds showed greater cytotoxicity against HT-29 cells compared to MCF-7 cells.
- The most active compounds led to DNA fragmentation in cancer cells, indicating apoptosis induction .
Antimicrobial Activity
The potential antimicrobial properties of this compound are also noteworthy. The imidazole moiety has been linked to antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Case Studies
- Anticancer Study : A series of synthesized imidazole derivatives were tested for their anticancer effects. The study revealed that certain derivatives exhibited significant cytotoxicity against HT-29 cells, with some causing notable DNA fragmentation .
- Enzyme Inhibition Research : Investigations into the enzyme inhibition capabilities of imidazole compounds indicated that they could effectively inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancerous cells.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Imidazole ring formation : Cyclization of precursors (e.g., via condensation reactions under acidic/basic conditions) .
- Sulfanyl linkage introduction : Reaction of thiols with halogenated intermediates (e.g., using NaSH or thiourea derivatives) .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimization requires controlled reaction conditions (temperature, pH), solvent selection (e.g., THF, DCM), and purification via chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are essential for structural characterization?
- NMR spectroscopy : Confirm regiochemistry of the imidazole ring and substituent positions (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS) .
- IR spectroscopy : Identify functional groups (e.g., S-H stretches at ~2500 cm, C=O at ~1650 cm) .
- X-ray crystallography (if crystals form): Resolve absolute stereochemistry and intermolecular interactions .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram+/Gram- bacteria) or anticancer potential using MTT assays on cancer cell lines .
- Enzyme inhibition studies : Use fluorometric or colorimetric assays to evaluate interactions with target enzymes (e.g., kinases, cytochrome P450) .
- Controls : Include reference compounds (e.g., known inhibitors) and solvent-only controls to validate specificity .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
- Dose-response analysis : Replicate assays across multiple concentrations to identify non-linear effects or off-target interactions .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups) to isolate SAR trends .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., imidazole ring interaction with catalytic residues) .
- MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability and conformational changes .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity data .
Q. What strategies mitigate synthetic challenges, such as low yield in sulfanyl linkage formation?
- Catalyst optimization : Test transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to enhance thioether bond formation .
- Protecting groups : Temporarily protect reactive sites (e.g., hydroxymethyl with TBS groups) to prevent side reactions .
- Flow chemistry : Implement continuous-flow reactors to improve mixing and heat transfer during exothermic steps .
Q. How can redox activity of the sulfanyl group influence biological mechanisms?
- Oxidation studies : Treat the compound with HO or O/light to generate sulfoxide/sulfone derivatives; compare activity pre/post-oxidation .
- ROS scavenging assays : Measure antioxidant potential via DPPH or ABTS radical quenching .
- Thiol-disulfide exchange : Evaluate reversible binding to cysteine residues in proteins using Ellman’s reagent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
